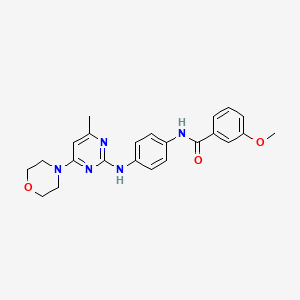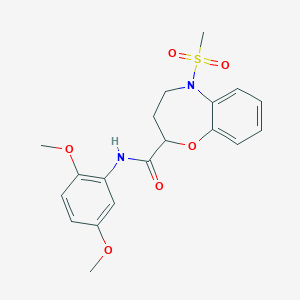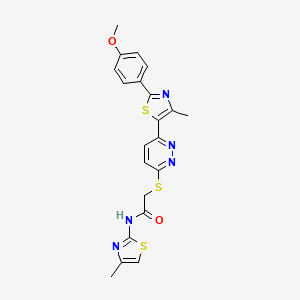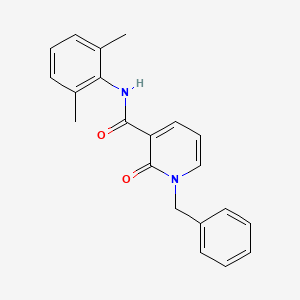![molecular formula C23H25N5O2 B11241529 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241529.png)
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is C19H21N5O2 .
- The compound contains a piperazine ring, a pyrimidine ring, and a phenyl group.
- Its biological activity and potential therapeutic applications make it an intriguing subject for research.
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine: is a chemical compound with a complex structure. It falls within the class of arylpiperazine derivatives.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the reaction between a substituted benzoyl chloride (such as 2-methoxybenzoyl chloride) and piperazine.
- Reaction Conditions : The reaction typically occurs under anhydrous conditions, using a suitable solvent (e.g., dichloromethane or toluene).
- Industrial Production : While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
- Reduction : Reducing agents (e.g., lithium aluminum hydride) can reduce the carbonyl group.
- Substitution : Nucleophilic substitution reactions can occur at the piperazine nitrogen.
- Major Products : The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
- Medicine : Research suggests that this compound may have potential as an alpha1-adrenergic receptor antagonist . These receptors play a role in various neurological conditions.
- Chemistry and Biology : Its structural features make it interesting for drug discovery and understanding receptor interactions.
Mechanism of Action
- The compound likely exerts its effects by binding to alpha1-adrenergic receptors, modulating smooth muscle contraction and neurotransmitter signaling.
- Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- Unique Features : Its combination of a piperazine, pyrimidine, and phenyl group sets it apart.
- Similar Compounds : Other arylpiperazine-based alpha1-adrenergic receptor antagonists include trazodone, naftopidil, and urapidil .
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N5O2/c1-17-16-21(25-18-8-4-3-5-9-18)26-23(24-17)28-14-12-27(13-15-28)22(29)19-10-6-7-11-20(19)30-2/h3-11,16H,12-15H2,1-2H3,(H,24,25,26) |
InChI Key |
JRBDXXAYBQRWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11241449.png)
![4-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11241453.png)

![Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-C]pyridine-3-carboxylate](/img/structure/B11241469.png)

![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B11241485.png)
![6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241493.png)

![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241503.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B11241504.png)
![N-(4-methoxyphenyl)-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11241525.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11241534.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B11241535.png)
